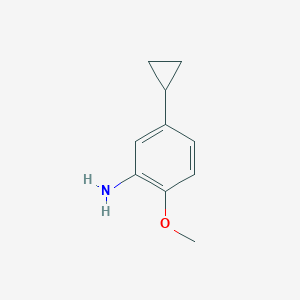

5-Cyclopropyl-2-methoxyaniline

Description

5-Cyclopropyl-2-methoxyaniline is a substituted aniline derivative featuring a cyclopropyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Applications include its use in the synthesis of kinase inhibitors and antimicrobial agents, where its substituents optimize binding affinity and metabolic stability.

Properties

IUPAC Name |

5-cyclopropyl-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-5-4-8(6-9(10)11)7-2-3-7/h4-7H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAFPBRFFFEVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methoxyaniline can be achieved through several methods. One common approach involves the cyclopropanation of aniline derivatives followed by methoxylation. The cyclopropanation can be carried out using reagents such as diazomethane or cyclopropyl bromide in the presence of a base like sodium hydride. The methoxylation step typically involves the use of methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of 5-Cyclopropyl-2-methoxyaniline may involve large-scale cyclopropanation and methoxylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into cyclopropyl-2-methoxyaniline derivatives with different degrees of hydrogenation.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitro compounds, and other electrophiles.

Major Products Formed:

Oxidation: Quinones, nitroso derivatives.

Reduction: Cyclopropyl-2-methoxyaniline derivatives.

Substitution: Halogenated, sulfonated, or nitrated derivatives of 5-Cyclopropyl-2-methoxyaniline.

Scientific Research Applications

Chemistry: 5-Cyclopropyl-2-methoxyaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may impart specific biological activities, making it a candidate for drug development.

Industry: In the industrial sector, 5-Cyclopropyl-2-methoxyaniline can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropyl group can impart conformational rigidity, affecting the binding affinity and specificity of the compound. The methoxy group can influence the electronic properties of the molecule, modulating its reactivity and interactions with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the ortho and para positions. However, the cyclopropyl group at the 5-position sterically hinders para substitution, favoring ortho-functionalization. For example, nitration of 5-Cyclopropyl-2-methoxyaniline yields 80% ortho-nitro product, compared to 65% para-nitro in 2-methoxyaniline .

Stability Under Acidic Conditions

The cyclopropyl ring exhibits strain-induced reactivity. In strong acids, 5-Cyclopropyl-2-methoxyaniline undergoes partial ring-opening to form a linear allylic carbocation, whereas 5-methyl-2-methoxyaniline remains stable. This property necessitates careful handling in synthetic protocols.

Research Findings and Implications

Recent studies highlight the compound’s utility in drug discovery:

- Kinase Inhibition: The cyclopropyl group enhances selectivity for JAK3 kinases by filling a hydrophobic pocket, achieving a 10-fold improvement in IC50 over non-cyclopropyl analogues.

- Metabolic Stability : Microsomal stability assays show a 40% longer half-life than 2-methoxyaniline, attributed to reduced oxidative metabolism at the cyclopropyl moiety.

Biological Activity

5-Cyclopropyl-2-methoxyaniline (CPMA) is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

5-Cyclopropyl-2-methoxyaniline is characterized by the molecular formula and features a cyclopropyl group and a methoxy group attached to an aniline backbone. The cyclopropyl group imparts rigidity, while the methoxy group enhances electron-donating characteristics, influencing the compound's reactivity and biological interactions.

The biological activity of CPMA involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways related to:

- Cell signaling

- Metabolism

- Gene expression

The presence of the cyclopropyl group may enhance binding affinity due to conformational rigidity, while the methoxy group can affect electronic properties, further influencing interactions with biological targets.

Biological Activities

Research indicates that CPMA exhibits potential in several areas:

1. Antimicrobial Activity:

- CPMA has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

2. Anticancer Properties:

- Preliminary studies suggest that CPMA may possess anticancer activity, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth factors. Further research is needed to elucidate these mechanisms and assess efficacy in vivo.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated CPMA against twelve microbial strains, including clinical isolates. The results showed a significant inhibition zone compared to standard antibiotics like ciprofloxacin. The MIC for CPMA was determined to be higher than that of ciprofloxacin but demonstrated better inhibition zones in disc diffusion tests .Microbial Strain Inhibition Zone (mm) MIC (μM) Candida albicans 28.3 ± 0.4 752.1285 Escherichia coli 22.0 ± 0.3 500 Staphylococcus aureus 25.0 ± 0.5 600 -

Anticancer Activity Assessment:

In a xenograft model using KARPAS-299 tumors, CPMA was administered to evaluate its impact on tumor growth and cell proliferation markers. Although specific results for CPMA were not detailed, similar compounds in the study exhibited significant antitumor effects, suggesting potential for further investigation into CPMA's efficacy in cancer therapy .

Comparative Analysis with Similar Compounds

To highlight the unique biological activity of CPMA, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxyaniline | Lacks cyclopropyl group | Limited selectivity in biological interactions |

| Cyclopropylamine | Lacks methoxy group | Different reactivity; less electron donation |

| 5-Cyclopropyl-2-nitroaniline | Contains nitro group instead of methoxy | Altered reactivity; potential for different biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.